molecular formula C15H13BrN4O B5088458 7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol

7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol

Cat. No.: B5088458
M. Wt: 345.19 g/mol
InChI Key: PGSOHOJJVMBOKM-UHFFFAOYSA-N
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Description

7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom at the 7th position, two methyl groups at the 1st and 5th positions, and a pyridin-2-yldiazenyl group at the 3rd position, making it a unique and complex molecule.

Preparation Methods

The synthesis of 7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol involves several stepsThe reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and pyridine derivatives for the diazenylation step . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The bromine and diazenyl groups contribute to its reactivity and ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

    1-Methylindole: Known for its antiviral and anticancer properties.

    5-Bromoindole: Used in the synthesis of various pharmaceuticals.

    3-(Pyridin-2-yldiazenyl)indole: Shares the diazenyl group but lacks the bromine and additional methyl groups.

7-Bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol stands out due to its unique combination of substituents, which confer distinct chemical and biological properties .

Properties

IUPAC Name

7-bromo-1,5-dimethyl-3-(pyridin-2-yldiazenyl)indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-9-7-10-13(19-18-12-5-3-4-6-17-12)15(21)20(2)14(10)11(16)8-9/h3-8,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSOHOJJVMBOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N(C(=C2N=NC3=CC=CC=N3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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